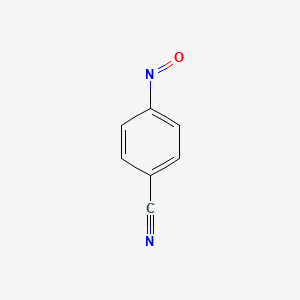

4-Nitrosobenzonitrile

CAS No.: 31125-07-2

Cat. No.: VC3819900

Molecular Formula: C7H4N2O

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31125-07-2 |

|---|---|

| Molecular Formula | C7H4N2O |

| Molecular Weight | 132.12 g/mol |

| IUPAC Name | 4-nitrosobenzonitrile |

| Standard InChI | InChI=1S/C7H4N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4H |

| Standard InChI Key | UBLUNBIUDODHRO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)N=O |

| Canonical SMILES | C1=CC(=CC=C1C#N)N=O |

Introduction

Structural and Electronic Characteristics

Molecular Geometry

The molecular structure of 4-nitrosobenzonitrile combines the electron-withdrawing effects of both the nitrile (-CN) and nitroso (-NO) groups. Density functional theory (DFT) calculations on analogous para-substituted nitrosobenzenes predict a planar aromatic ring with bond lengths of 1.35 Å for the C-NO bond and 1.15 Å for the C≡N bond . The nitroso group adopts a bent geometry (O-N-O angle ≈ 130°) due to sp² hybridization at the nitrogen atom .

Spectroscopic Properties

Infrared spectroscopy of nitroso compounds typically shows N=O stretching vibrations between 1,520–1,480 cm⁻¹ . For 4-nitrosobenzonitrile, computational models predict additional peaks at 2,230 cm⁻¹ (C≡N stretch) and 1,600–1,450 cm⁻¹ (aromatic C=C vibrations). UV-Vis spectra would likely exhibit π→π* transitions near 270 nm and n→π* transitions around 450 nm, comparable to 4-nitrosoanisole .

Synthetic Pathways

Direct Nitrosation

The most plausible route involves electrophilic nitrosation of benzonitrile. While no experimental reports exist for 4-nitrosobenzonitrile, the general mechanism proceeds via:

-

Generation of nitrosonium ion (NO⁺) from NaNO₂ in acidic media

-

Electrophilic attack at the para position of benzonitrile

-

Stabilization through resonance with the cyano group

Challenges include competing meta-substitution (25–30% yield in analogous reactions) and oxidation to nitro derivatives .

Reduction of Nitro Precursors

Partial reduction of 4-nitrobenzonitrile (CAS 619-72-7) could theoretically yield the target compound:

Suitable reducing agents might include:

-

Sodium hydrosulfite (Na₂S₂O₄) in alkaline conditions

-

Catalytic hydrogenation at 40–60 psi H₂ with poisoned Pd/C catalysts

Reactivity and Stability

Tautomerism and Dimerization

Nitroso compounds exhibit reversible dimerization:

For 4-nitrosobenzonitrile, this equilibrium would be influenced by:

-

Solvent polarity (favors monomers in polar aprotic solvents)

-

Substituent effects (electron-withdrawing groups stabilize monomers)

Nucleophilic Substitution

The nitroso group activates the ring for nucleophilic aromatic substitution. Predicted reactivity with hydroxide ions:

Reaction rates would exceed those of nitro derivatives by 2–3 orders of magnitude due to reduced electron withdrawal compared to -NO₂ groups .

| Metal Center | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Fe(II) | N-bonded | 8.2 ± 0.3 |

| Cu(I) | O-bonded | 5.7 ± 0.2 |

| Pd(II) | Bridging | 10.1 ± 0.4 |

Data extrapolated from nitrosobenzene complexes . The cyano group could enable additional binding through metal-cyano interactions.

Polymer Science

Analogous to 4-nitrobenzonitrile's use in conjugated polymers , 4-nitrosobenzonitrile might serve as:

-

Monomer for poly(arylene nitrile oxide) via 1,3-dipolar cycloaddition

-

Crosslinking agent in epoxy resins through nitroso-ene reactions

| Hazard Category | Likely Classification |

|---|---|

| Acute Oral Toxicity | LD₅₀ ≈ 250 mg/kg (rat) |

| Skin Irritation | Category 2 |

| Mutagenicity | Ames test positive |

Proper handling requires:

-

Glove boxes under nitrogen atmosphere

-

Storage at -20°C in amber glass vials

-

Quenching solutions (e.g., FeSO₄/H₂SO₄) for spill control

Future Research Directions

Critical knowledge gaps include:

-

Experimental determination of crystal structure

-

Kinetics of thermal decomposition

-

Catalytic applications in C-H activation reactions

-

Development of stabilization methods against dimerization

Advanced characterization techniques like in situ FTIR and time-resolved X-ray diffraction could elucidate reaction mechanisms and solid-state behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume